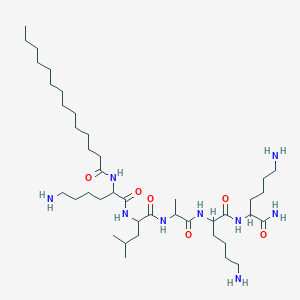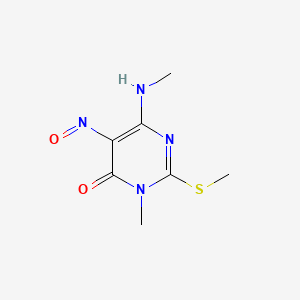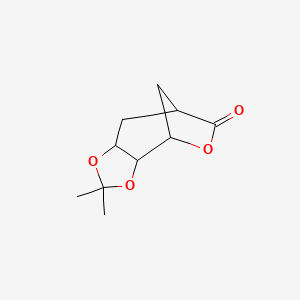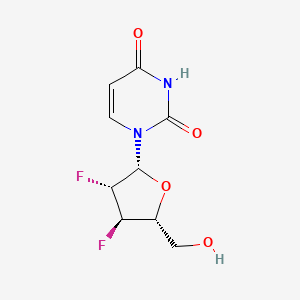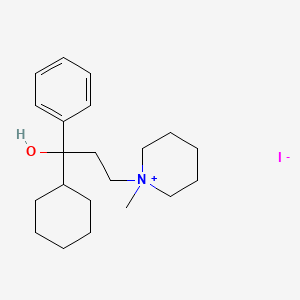
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide is a muscarinic antagonist that crosses the blood-brain barrier. It is primarily used in the treatment of drug-induced extrapyramidal disorders and parkinsonism . This compound is known for its ability to modulate neurotransmitter activity in the central nervous system.
Méthodes De Préparation
The synthesis of 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide involves several steps. The synthetic route typically includes the following steps:
Formation of the piperidinium ring: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclohexyl and phenyl groups: These groups are introduced via alkylation reactions.
Hydroxylation: The hydroxyl group is introduced through a controlled oxidation reaction.
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The iodide ion can be substituted with other halides or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like sodium iodide. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used to study neurotransmitter pathways and receptor activity in the central nervous system.
Medicine: It is used in the treatment of neurological disorders, particularly those involving motor function.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mécanisme D'action
The mechanism of action of 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide involves its interaction with muscarinic receptors in the central nervous system. By binding to these receptors, the compound inhibits the action of acetylcholine, a neurotransmitter involved in motor control. This inhibition helps to alleviate symptoms of extrapyramidal disorders and parkinsonism .
Comparaison Avec Des Composés Similaires
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide can be compared with other muscarinic antagonists such as:
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-ethylpyrrolidinium iodide: This compound has a similar structure but with an ethyl group instead of a methyl group.
Procyclidine: Another muscarinic antagonist used in the treatment of Parkinson’s disease. It has a different chemical structure but similar therapeutic effects.
The uniqueness of this compound lies in its specific structure, which allows it to effectively cross the blood-brain barrier and exert its effects on the central nervous system .
Propriétés
Numéro CAS |
6856-43-5 |
|---|---|
Formule moléculaire |
C21H34INO |
Poids moléculaire |
443.4 g/mol |
Nom IUPAC |
1-cyclohexyl-3-(1-methylpiperidin-1-ium-1-yl)-1-phenylpropan-1-ol;iodide |
InChI |
InChI=1S/C21H34NO.HI/c1-22(16-9-4-10-17-22)18-15-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2,5-6,11-12,20,23H,3-4,7-10,13-18H2,1H3;1H/q+1;/p-1 |
Clé InChI |
YKZFNZSNUCCJKU-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


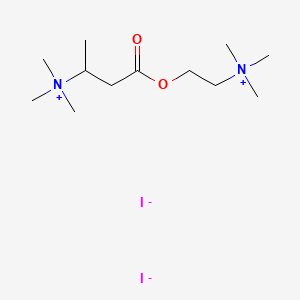
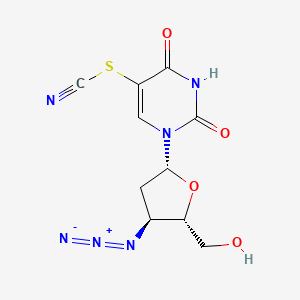
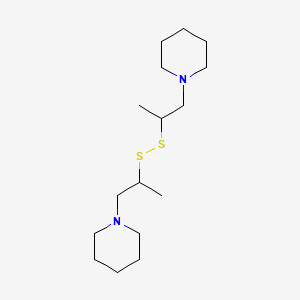
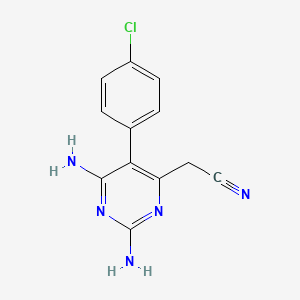
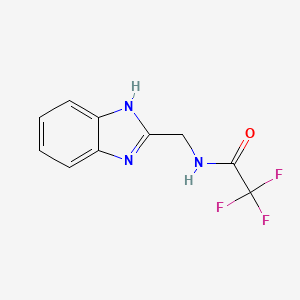
![2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid](/img/structure/B15196477.png)
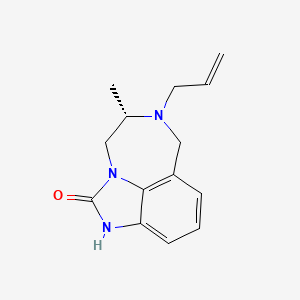
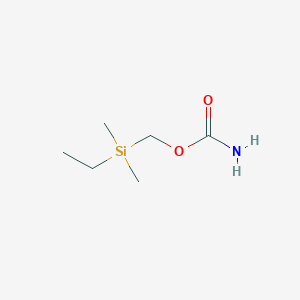
![5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)
![N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide](/img/structure/B15196516.png)
